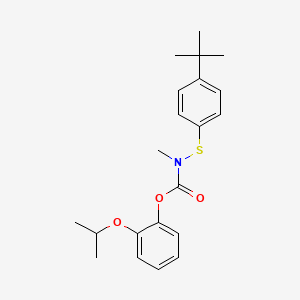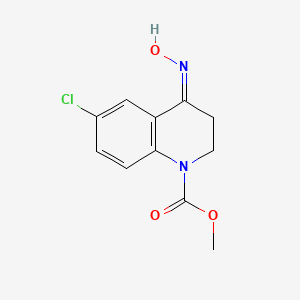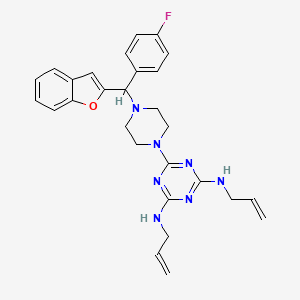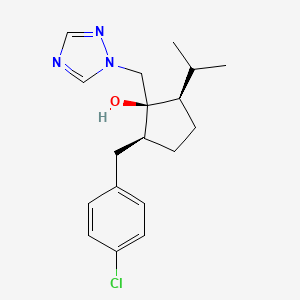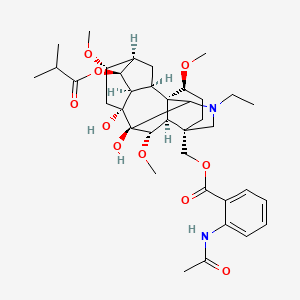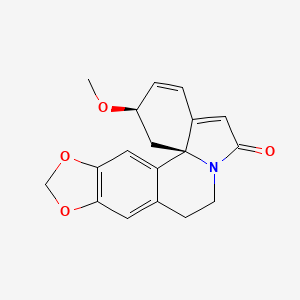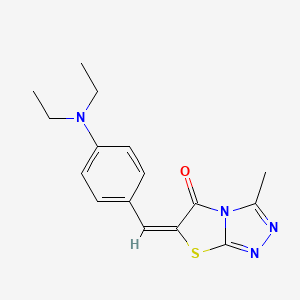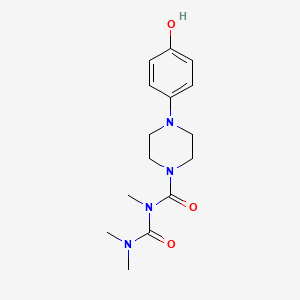
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- typically involves multi-step organic reactions. Common starting materials include piperazine, phenol derivatives, and various carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as in the development of new drugs.
Industry: Applications in material science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Phenol derivatives: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
80712-33-0 |
|---|---|
Molekularformel |
C15H22N4O3 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-4-(4-hydroxyphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-10-8-18(9-11-19)12-4-6-13(20)7-5-12/h4-7,20H,8-11H2,1-3H3 |
InChI-Schlüssel |
LRZJGQOJSXATEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



